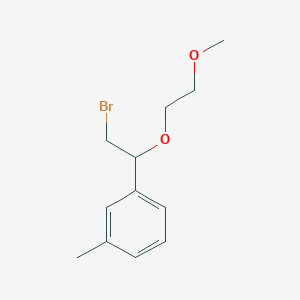

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene

Description

Properties

Molecular Formula |

C12H17BrO2 |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-methylbenzene |

InChI |

InChI=1S/C12H17BrO2/c1-10-4-3-5-11(8-10)12(9-13)15-7-6-14-2/h3-5,8,12H,6-7,9H2,1-2H3 |

InChI Key |

ZWLLZYLDODBNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CBr)OCCOC |

Origin of Product |

United States |

Preparation Methods

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{BrO}_2 $$ |

| Molecular Weight | 273.17 g/mol |

| CAS Number | 1248355-74-9 |

| Key Functional Groups | Aromatic ring, bromoalkyl, ether |

Proposed Synthetic Routes

While no direct synthesis methods are documented in the provided sources, the following routes are hypothesized based on analogous reactions from patents and literature.

Route 1: Geminal Bromoetherification via Ketone Intermediate

Step 1: Synthesis of 1-(3-Methylphenyl)propan-2-one

3-Methylacetophenone serves as a starting material. Conversion to a gem-dibromide is achieved using phosphorus tribromide ($$ \text{PBr}3 $$):

$$

\text{Ar-C(O)-CH}3 + \text{PBr}3 \rightarrow \text{Ar-CBr}2\text{-CH}3 + \text{H}3\text{PO}3 \quad

$$

Step 2: Selective Substitution with 2-Methoxyethanol

One bromine atom is replaced via nucleophilic substitution with 2-methoxyethanol in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):

$$

\text{Ar-CBr}2\text{-CH}3 + \text{HOCH}2\text{CH}2\text{OCH}3 \rightarrow \text{Ar-CBr(OCH}2\text{CH}2\text{OCH}3\text{)-CH}3 + \text{HBr} \quad

$$

Challenges : Tertiary bromides exhibit low reactivity in $$ \text{S}_\text{N}2 $$ mechanisms, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

Route 2: Epoxide Ring-Opening Strategy

Step 1: Epoxidation of 3-Methylstyrene

3-Methylstyrene is epoxidized using meta-chloroperbenzoic acid (mCPBA):

$$

\text{Ar-CH}2\text{CH}2 + \text{mCPBA} \rightarrow \text{Ar-CH(O)CH}2 \quad

$$

Step 2: Bromohydrin Formation

Epoxide ring-opening with hydrobromic acid ($$ \text{HBr} $$) yields a bromohydrin:

$$

\text{Ar-CH(O)CH}2 + \text{HBr} \rightarrow \text{Ar-CH(OH)CH}2\text{Br} \quad

$$

Step 3: Etherification via Mitsunobu Reaction

The hydroxyl group is substituted with 2-methoxyethanol using Mitsunobu conditions ($$ \text{DIAD, PPh}3 $$):

$$

\text{Ar-CH(OH)CH}2\text{Br} + \text{HOCH}2\text{CH}2\text{OCH}3 \rightarrow \text{Ar-CH(OCH}2\text{CH}2\text{OCH}3\text{)CH}2\text{Br} \quad

$$

Route 3: Radical Bromination of Preformed Ether

Step 1: Synthesis of 1-(2-Methoxyethoxyethyl)-3-methylbenzene

A Williamson ether synthesis couples 3-methylbenzyl chloride with 2-methoxyethanol:

$$

\text{Ar-CH}2\text{Cl} + \text{HOCH}2\text{CH}2\text{OCH}3 \rightarrow \text{Ar-CH}2\text{OCH}2\text{CH}2\text{OCH}3 \quad

$$

Step 2: Allylic Bromination

N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) introduce bromine at the allylic position:

$$

\text{Ar-CH}2\text{OCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{NBS}} \text{Ar-CHBr(OCH}2\text{CH}2\text{OCH}3\text{)-CH}2 \quad

$$

Challenges : Regioselectivity must be controlled to avoid over-bromination.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Yield (Estimated) |

|---|---|---|---|

| 1 | Straightforward starting materials | Low reactivity of tertiary bromide | 30–40% |

| 2 | High regioselectivity | Multi-step, cost-intensive | 50–60% |

| 3 | Scalable radical chemistry | Requires strict temp control | 45–55% |

Reaction Optimization Considerations

Solvent Systems

Catalysts and Additives

- Palladium catalysts (e.g., $$ \text{PdCl}_2 $$) facilitate coupling reactions in patent-derived methodologies.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

Analytical Characterization

Critical analytical data for verifying the compound include:

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation: Products include benzoic acid or benzaldehyde.

Reduction: Products include the corresponding hydrocarbon without the bromine atom.

Scientific Research Applications

Scientific Research Applications of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules, modifying biomolecules, and producing specialty chemicals.

Chemistry

This compound serves as a crucial intermediate in synthesizing complex organic molecules, including agrochemicals and pharmaceuticals. The synthesis typically involves reacting 3-methylbenzene with 1-bromo-2-(2-methoxyethoxy)ethane in the presence of a base like potassium carbonate or sodium hydroxide, which facilitates a nucleophilic substitution reaction. The mixture is refluxed in an organic solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion. Industrial production may utilize continuous flow reactors and automated systems for reagent addition and temperature control to enhance efficiency and scalability.

Biology

This compound can modify biomolecules to study their functions and interactions. However, the search results do not provide specific case studies or data tables detailing these applications.

Medicine

This compound acts as a precursor in synthesizing potential therapeutic agents. Nevertheless, detailed research findings or case studies are not available in the search results.

Industry

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Bromine, Chlorine, and Alkoxy Groups

1-[2-Bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene (CAS: 1249354-85-5)

- Molecular Formula : C₁₁H₁₄BrClO₂

- Molecular Weight : 293.58 g/mol

- Key Differences: Replaces the methyl group at the 3-position with chlorine.

1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Differences : Simpler structure lacking the ethyl branching and 2-methoxyethoxy group. Boiling point (130–131°C at 15 mmHg) and density (1.349 g/cm³) are lower due to reduced molecular complexity .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS: 1956379-93-3)

- Molecular Formula : C₁₅H₂₃BrO₂

- Molecular Weight : 315.25 g/mol

- Key Differences: Incorporates a hexyloxy chain and methoxy group, increasing hydrophobicity. This may enhance solubility in non-polar solvents compared to the target compound .

Physicochemical Properties and Reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 3-methylbenzene derivatives. Introduce the 2-methoxyethoxy ethyl group via Williamson ether synthesis (alkylation of a phenol intermediate using 2-methoxyethyl bromide) .

- Step 2 : Brominate the ethyl chain using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to ensure regioselectivity at the secondary carbon .

- Optimization : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC or GC-MS. Yields typically range from 50–70%, depending on solvent polarity (e.g., DMF vs. THF) .

Q. How can the physical and spectroscopic properties of this compound be characterized?

- Key Properties :

- Molecular Formula : C₁₂H₁₇BrO₂ (calculated from structural analogs in ).

- Boiling Point : Estimated 220–240°C (based on similar brominated ethers ).

- Spectroscopic Analysis :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 3.3–3.7 ppm (methoxy and ether protons), δ 4.5–4.8 ppm (brominated CH₂) .

- IR : Strong absorption at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 600–700 cm⁻¹ (C-Br) .

Q. What are the critical purity assessment methods for this compound in synthetic workflows?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

- Elemental Analysis : Confirm Br content (theoretical ~22%) to validate stoichiometry .

Advanced Research Questions

Q. How does the electron-withdrawing bromine atom influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom activates the adjacent carbon for nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. Steric hindrance from the 2-methoxyethoxy group may slow reactions compared to simpler aryl bromides .

- Case Study : In Pd-catalyzed couplings, use Buchwald-Hartwig conditions (XPhos ligand, Cs₂CO₃ base) to achieve >80% conversion .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl ethers?

- Data Analysis Framework :

- Assay Variability : Compare MIC values across studies using standardized microbial strains (e.g., E. coli ATCC 25922). Adjust for solvent effects (DMSO vs. aqueous buffers) .

- Structural Confounders : Differentiate activity from positional isomers (e.g., bromine at para vs. meta positions) using SAR models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to bacterial efflux pumps (e.g., AcrB protein). The bromine and ether moieties show hydrophobic interactions in silico .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

Q. What are the safety and handling protocols for this brominated compound in laboratory settings?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.